molecular formula C10H12N4OS B1331492 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 93073-14-4

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1331492
CAS RN: 93073-14-4
M. Wt: 236.3 g/mol
InChI Key: RPGVZQCLIGREBE-UHFFFAOYSA-N
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Description

Triazole compounds are a significant class of organic chemistry, known for their diverse biological activities and potential as corrosion inhibitors. The compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, while not directly studied in the provided papers, is closely related to the compounds that have been investigated. These studies have focused on the synthesis, structural analysis, and theoretical predictions of biological activity for similar triazole derivatives .

Synthesis Analysis

The synthesis of triazole compounds typically involves the reaction of various precursors under controlled conditions. For instance, the synthesis of a related compound involved the reaction of a triazole thione with an aldehyde in the presence of hydrochloric acid, followed by recrystallization from ethanol . The synthesis process is often guided by theoretical calculations, such as density functional theory (DFT), to ensure that the reactions are energetically feasible and to predict the most stable tautomeric forms .

Molecular Structure Analysis

X-ray diffraction techniques and DFT calculations are commonly used to determine the molecular structure of triazole compounds. These methods have revealed that the triazole ring can exhibit varying dihedral angles with attached phenyl rings, indicating a degree of flexibility in the overall molecular conformation . The molecular structure is further characterized by the presence of hydrogen bonds and other non-covalent interactions that contribute to the stability and properties of the compound .

Chemical Reactions Analysis

Triazole compounds can act as bifunctional agents, capable of donating electrons and reacting with electrophilic reagents. The presence of amino groups and other substituents on the triazole ring can influence the reactivity and the types of chemical reactions the compound can undergo . The reactivity is often explored through molecular electrostatic potential surfaces and electronic parameters, which can predict how the molecule might interact with other chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Spectroscopic techniques such as FT-IR, UV-visible, and NMR are used to characterize these compounds. The vibrational modes, electronic transitions, and chemical shifts observed in these spectra provide insights into the bond lengths, bond angles, and overall stability of the molecule. Theoretical calculations often complement these experimental results, helping to confirm the identity and purity of the synthesized compounds .

Scientific Research Applications

  • Chemistry and Pharmacology
    • 1,2,4-triazole and its derivatives have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
    • They have diverse pharmacological properties such as antimicrobial, antifungal, anticancer, anticonvulsant, antiviral, anti-inflammatory, anti-HIV, and anti-mycobacterial activities .
    • The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps; then it was converted to the corresponding Schiff base by using 4-methoxybenzaldehyde .
    • Mercapto-substituted 1,2,4-triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer .

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. An SDS for this compound should be available from the supplier .

Future Directions

The future directions for research on this compound would depend on the results of previous studies and the potential applications of the compound. A recent review highlighted the biological interest in 4-amino-5-mercapto[1,2,4]triazoles and their derivatives .

properties

IUPAC Name

4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGVZQCLIGREBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356402
Record name 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

CAS RN

93073-14-4
Record name 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol
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